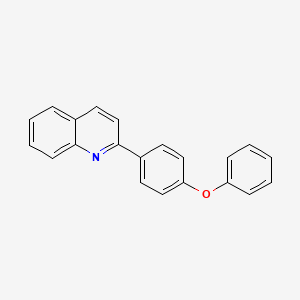

2-(4-Phenoxyphenyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

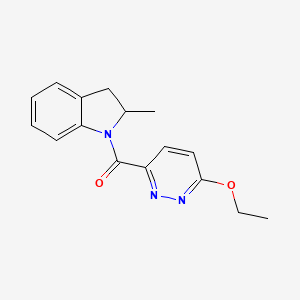

2-(4-Phenoxyphenyl)quinoline is a chemical compound with the molecular formula C21H15NO . It is a derivative of quinoline, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of 2-(4-Phenoxyphenyl)quinoline and its derivatives has been reported in several studies . One method involves the use of aryne chemistry, where starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one are used along with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline-based compound 37 was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung and CNS tumors .

Anti-Cancer Research

Synthetic quinoline structures that possess 2,4-disubstitution such as N-2-diphenylquinol-4-carboxamide 38, as well as naturally occurring quinoline-based alkaloids such as dictamine 39 have been reported to have potent anti-cancer properties .

Pharmacological Applications

The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

4. Organic Dyes and Solar Cell Applications Mao et al. presented a series of organic dyes (designated Q5, Q6) based on quinoline as an electron-deficient π-linker, and introduced push–pull conjugated dyes . These dyes were synthesized by Riley oxidation of –CH3 followed by Knoevenagel condensation .

Physicochemical and Biological Activities

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

6. Design and Development of Bioactive Molecules The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Phenoxyphenyl)quinoline is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .

Mode of Action

2-(4-Phenoxyphenyl)quinoline interacts with its target by binding to the quinone substrate binding site of mitochondrial complex I . This interaction results in the inhibition of the multisubunit membrane protein . The compound specifically and effectively reduces the mitochondrial complex I-dependent respiration, without affecting the respiratory chain complexes II–IV .

Result of Action

The result of 2-(4-Phenoxyphenyl)quinoline’s action is a significant reduction in mitochondrial complex I-dependent respiration . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . The compound has been nominated as a lead compound for the treatment of Huntington’s disease .

Propriétés

IUPAC Name |

2-(4-phenoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHQEDQRRLCSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxyphenyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)